6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine
Description
Properties
IUPAC Name |
6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9(11)7-4-3-5-8(10)12-7/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMNEPBPGJXUGP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=CC=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC(=CC=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A substitution reaction is carried out to introduce the 1-amino-2-methyl-propyl group at the 6-position of the pyridine ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Chromatographic Techniques: For purification and separation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
This compound is notable for its role as a building block in the development of pharmaceutical agents. It has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on viral infections, including HIV. For instance, modifications to the pyridine structure have led to compounds with enhanced antiviral potency against HIV-1, showing half maximal inhibitory concentrations (IC50) as low as 63 nM while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles .
- Enzyme Modulation : The compound's structural features suggest it can interact with various enzymes and receptors. Studies have focused on its ability to modulate enzyme activity, which is crucial for drug development targeting specific diseases.
Chemical Biology
In biochemical assays, 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine is utilized to study receptor interactions and enzyme activities. Its unique chemical properties allow for detailed investigations into how it engages with biological targets:
- Receptor Binding Studies : The compound has been used in studies focusing on its interaction with specific receptors, providing insights into its mechanism of action and potential therapeutic uses.
Material Science
The compound's unique chemical structure also lends itself to applications in materials science. Its properties can be exploited to create new materials with specific functionalities:
- Polymer Chemistry : The synthesis of derivatives of this compound has been explored for developing polymers with enhanced properties. The branched alkyl chain contributes to the physical characteristics of these materials.
Synthesis Methodologies
The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves multi-step organic synthesis techniques. Common methods include:
- Reduction and Amination : Utilizing reagents such as lithium aluminum hydride for reductions and various amination techniques to introduce the amino group at the desired position on the pyridine ring .
Case Studies
Several studies have highlighted the applications of this compound in various contexts:
- HIV Research : A study demonstrated that modifications to the pyridine scaffold significantly improved the selectivity index and reduced cytotoxicity while maintaining potent antiviral activity against HIV strains .
- Receptor Interaction Studies : Research involving biochemical assays has shown that this compound can effectively engage specific receptors, suggesting potential therapeutic applications in treating diseases related to these targets.
Mechanism of Action
The mechanism of action of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Comparison: (S)- vs. (R)-Configuration
The (R)-isomer, (R)-6-(1-amino-2-methylpropyl)pyridin-2-amine, shares the same molecular formula (C₉H₁₅N₃) and connectivity but differs in stereochemistry. Such enantiomeric pairs often exhibit distinct pharmacological profiles. For example:
- Bioactivity : Enantiomers may bind differentially to chiral biological targets (e.g., enzymes or receptors), leading to variations in efficacy or toxicity.
Pyridine-Based Heterocycles
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
- Molecular Formula : C₁₈H₂₄N₄ (MW: 296.4 g/mol)
- Key Features : Incorporates a pyrrolidine ring and an additional pyridin-2-yl group. The branched 2-methylpropyl substituent and stereochemistry (2R) enhance structural complexity.
- Comparison: The larger molecular weight and extended conjugation may increase lipophilicity compared to the simpler 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine.
6,6'-{[4-(3-Aminopropyl)benzene-1,3-diyl]diethane-2,1-diyl}bis(4-methylpyridin-2-amine)
Functional Group Variations
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
- Molecular Formula : C₁₅H₁₅N₃ (MW: 237.3 g/mol)
- Key Features : Contains a propargyl chain and dual pyridylmethyl groups.
- Comparison: The alkyne functionality introduces reactivity for click chemistry, absent in 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine.
(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine
Data Table: Structural and Molecular Comparisons
Research Implications and Limitations
- Stereochemical Impact: The (S)-configuration of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine may confer unique binding affinities in medicinal chemistry, though direct data are lacking.
- Functional Group Engineering : Comparisons suggest that substituents like pyrrolidine or propargyl groups can modulate solubility, reactivity, and target engagement.
Biological Activity
6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine, also known as 6-(1-amino-2-methylpropyl)pyridin-2-amine, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration with an amino group at the 2-position and a branched alkyl chain at the 6-position of the pyridine ring, which may influence its interaction with various biological targets.
The molecular formula of this compound is with a molecular weight of approximately 176.26 g/mol. Its structural uniqueness allows it to serve as a significant building block in synthesizing more complex molecules.
Biological Activity
Research indicates that 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine interacts with several biological targets, including enzymes and receptors, which may modulate specific biological pathways. Notably, related compounds have shown inhibitory effects on inducible nitric oxide synthase (iNOS), suggesting that this compound might exhibit similar therapeutic properties.
The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases. Interaction studies are crucial for elucidating its mechanisms of action, which can lead to potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine:
- Inhibition of iNOS : A study highlighted the potential of pyridine derivatives as inhibitors of iNOS, essential for managing conditions like inflammation and septic shock. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position significantly affect potency against iNOS .
- Receptor Interaction : Another research focused on the interaction of similar compounds with CRF1 receptors, which are implicated in stress response pathways. The findings suggested that compounds like 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine could be developed as novel therapeutic agents for stress-related disorders .
- Pharmacological Profiles : A comparative study assessed various pyridine derivatives, noting that those with branched alkyl chains exhibited enhanced binding affinity to specific receptors compared to their linear counterparts .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-Aminopyridine | Simple amino group on pyridine | Basic structure | Moderate receptor activity |
| 2,6-Diaminopyridine | Two amino groups at positions 2 and 6 | Increased reactivity | Stronger enzyme inhibition |
| 6-Aminopyridin-2-yl(1-methylpiperidin-4-yl)methanone | Contains a piperidine moiety | Potential CNS activity | Notable pharmacological effects |
Synthesis and Applications
The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves multi-step organic synthesis techniques, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction . Its applications span across various fields, including medicinal chemistry and biochemical assays for studying receptor interactions.
Q & A
Q. Table 1. Key Physicochemical Properties of Structural Analogs
Q. Table 2. Recommended Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
